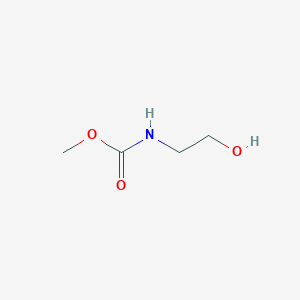
methyl N-(2-hydroxyethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-(2-hydroxyethyl)carbamate: is an organic compound with the molecular formula C4H9NO3. It is a carbamate derivative, which is a class of compounds known for their diverse applications in various fields such as agriculture, medicine, and chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions:
One-Pot Reaction: A common method for synthesizing methyl N-(2-hydroxyethyl)carbamate involves a one-pot reaction of carbonylimidazolide in water with a nucleophile.
Transcarbamoylation: Another method involves the tin-catalyzed transcarbamoylation of primary and secondary alcohols with phenyl carbamate in toluene at 90°C.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned routes, optimized for yield and purity. The use of metal catalysts and controlled reaction conditions ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl N-(2-hydroxyethyl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Corresponding carbamate derivatives with oxidized functional groups.
Reduction: Reduced carbamate derivatives.
Substitution: Substituted carbamate derivatives with different functional groups.
Scientific Research Applications
Chemistry: Methyl N-(2-hydroxyethyl)carbamate is used in the preparation of condensed thiophenes as modulators of STING protein .
Biology: The compound is studied for its potential biological activities, including its role as a modulator in various biochemical pathways .
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments .
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of various chemicals and materials .
Mechanism of Action
The mechanism by which methyl N-(2-hydroxyethyl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it can act as a modulator of the STING protein, influencing immune responses and other cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- Methyl carbamate
- Ethyl carbamate
- Phenyl carbamate
Comparison:
- Methyl N-(2-hydroxyethyl)carbamate is unique due to its hydroxyl group, which imparts different chemical reactivity and biological activity compared to other carbamates.
- Methyl carbamate lacks the hydroxyl group, making it less reactive in certain chemical reactions.
- Ethyl carbamate has a similar structure but with an ethyl group instead of a hydroxyl group, leading to different physical and chemical properties.
- Phenyl carbamate contains a phenyl group, which significantly alters its reactivity and applications compared to this compound .
Properties
IUPAC Name |
methyl N-(2-hydroxyethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-8-4(7)5-2-3-6/h6H,2-3H2,1H3,(H,5,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLADYZHDLCSTJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(1H-1,2,3-triazol-1-yl)methyl]benzene-1-sulfonyl fluoride](/img/structure/B2920233.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-({5-[2-(4-methoxyphenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B2920235.png)
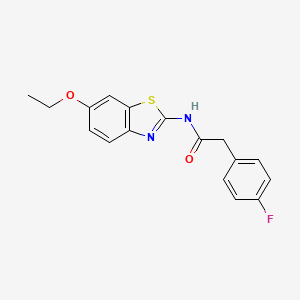
![3-(2-Chlorophenyl)-5-{1-[(3,4-dimethoxyphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2920238.png)
![[(2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2920241.png)
![ethyl 2-(2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2920244.png)
![3-Cyclopropylidene-8-phenylmethanesulfonyl-8-azabicyclo[3.2.1]octane](/img/structure/B2920245.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}propan-1-one](/img/structure/B2920246.png)
![4H-furo[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B2920247.png)
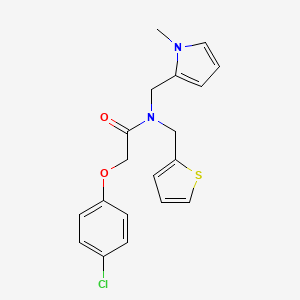
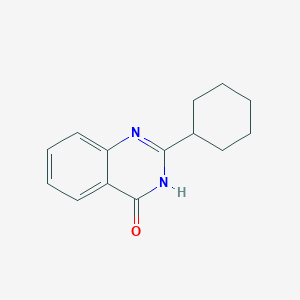
![N-(2-{6-[(CYANOMETHYL)SULFANYL]-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL}ETHYL)BENZENESULFONAMIDE](/img/structure/B2920253.png)
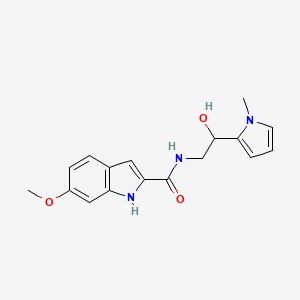
![3-((4-chlorophenyl)sulfonyl)-N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)propanamide hydrochloride](/img/structure/B2920255.png)
